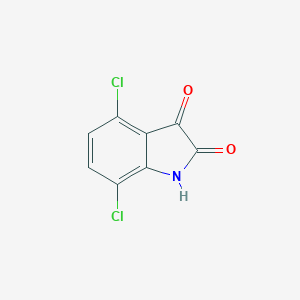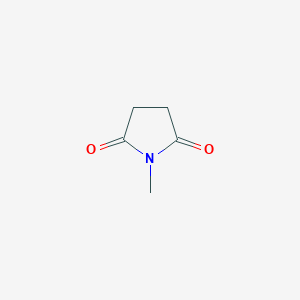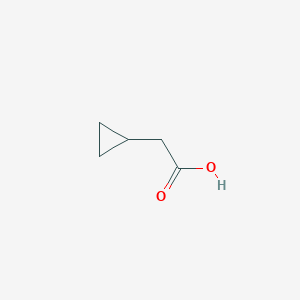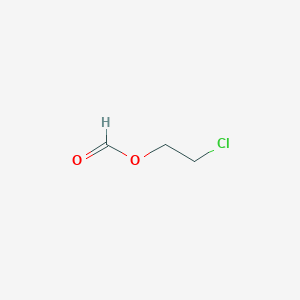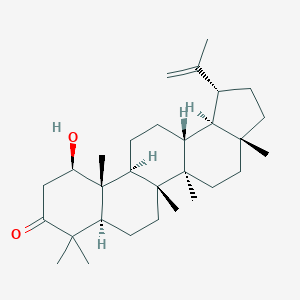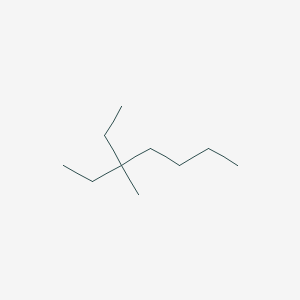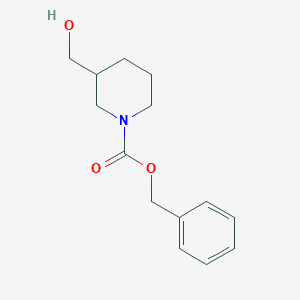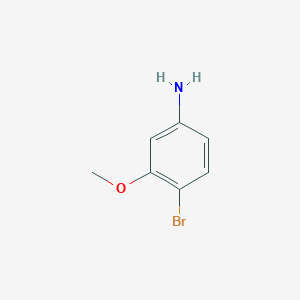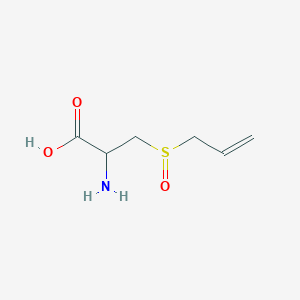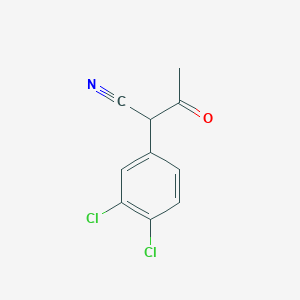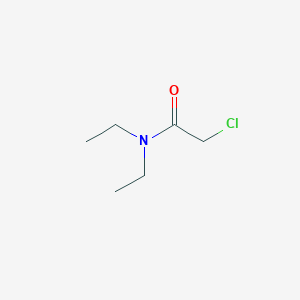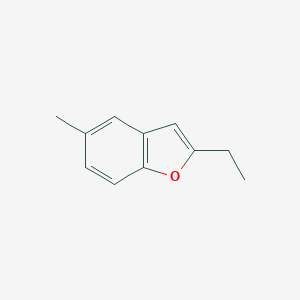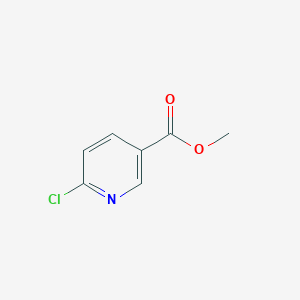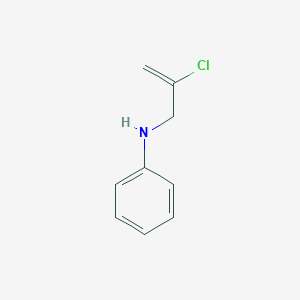
N-(2-chloroprop-2-enyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloroprop-2-enyl)aniline, also known as allylchloroformamidine, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This compound is a derivative of aniline and is commonly used in the synthesis of other organic compounds.
Applications De Recherche Scientifique
N-(2-chloroprop-2-enyl)aniline has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of other organic compounds, such as heterocyclic compounds, which have potential applications in the pharmaceutical industry. Additionally, it has been used as a reagent in the synthesis of fluorescent dyes and as a cross-linking agent in the preparation of polymers.
Mécanisme D'action
The mechanism of action of N-(2-chloroprop-2-enyl)aniline is not well understood. However, it is believed to act as a nucleophile and participate in various chemical reactions, such as nucleophilic substitution and addition reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of N-(2-chloroprop-2-enyl)aniline. However, it has been reported to have antifungal and antibacterial properties, and has been used in the treatment of various fungal and bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-chloroprop-2-enyl)aniline in lab experiments include its high purity and availability, and its potential applications in various fields of science. However, the limitations include its toxicity and potential health hazards, which require careful handling and disposal.
Orientations Futures
There are several future directions for the research on N-(2-chloroprop-2-enyl)aniline. One potential direction is the development of new synthetic methods for the preparation of this compound, with improved yields and purity. Another direction is the investigation of its potential applications in the field of medicine, such as the development of new antibiotics and antifungal agents. Additionally, its potential applications in the field of materials science, such as the preparation of new polymers and composites, could also be explored.
Conclusion:
In conclusion, N-(2-chloroprop-2-enyl)aniline is a synthetic compound that has potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields of science.
Méthodes De Synthèse
The synthesis of N-(2-chloroprop-2-enyl)aniline involves the reaction of aniline with allyl chloride in the presence of a catalyst. The reaction is carried out under reflux conditions and the resulting product is purified through recrystallization. The yield of the product can be improved by optimizing the reaction conditions and using higher purity reagents.
Propriétés
Numéro CAS |
15332-67-9 |
|---|---|
Nom du produit |
N-(2-chloroprop-2-enyl)aniline |
Formule moléculaire |
C9H10ClN |
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
N-(2-chloroprop-2-enyl)aniline |
InChI |
InChI=1S/C9H10ClN/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,11H,1,7H2 |
Clé InChI |
BIENNPBMRHEDOY-UHFFFAOYSA-N |
SMILES |
C=C(CNC1=CC=CC=C1)Cl |
SMILES canonique |
C=C(CNC1=CC=CC=C1)Cl |
Synonymes |
N-(2-chloroprop-2-enyl)aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



